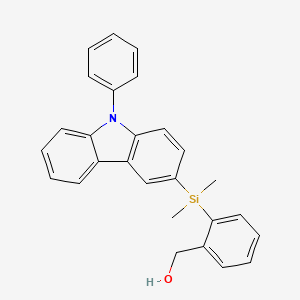

(2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol is an organosilicon compound that features a carbazole moiety linked to a phenyl group through a dimethylsilyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol typically involves the following steps:

Formation of the Carbazole Moiety: The carbazole core is synthesized through a series of reactions starting from aniline derivatives.

Introduction of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Attachment of the Dimethylsilyl Bridge: The dimethylsilyl bridge is introduced through a hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in (2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol can undergo oxidation to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions like reflux or catalysis.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

(2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.

Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the carbazole and phenyl moieties can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, affecting pathways involved in fluorescence, catalysis, or biological activity.

Comparison with Similar Compounds

Similar Compounds

- Dimethylphenylsilanol

- Dimethyl(4-methoxyphenyl)silanol

- Dimethyl(4-chlorophenyl)silanol

Uniqueness

(2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol is unique due to the presence of the carbazole moiety, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring fluorescence or specific electronic characteristics, setting it apart from other similar organosilicon compounds.

Biological Activity

The compound (2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol, often referred to as a carbazole derivative, has garnered attention in recent years due to its potential biological activities. Carbazole derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article provides a detailed overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by a carbazole moiety attached to a phenolic group through a dimethylsilyl linkage. This unique structure may contribute to its bioactivity.

Biological Activity Overview

Research indicates that carbazole derivatives exhibit various biological activities. The specific biological effects of this compound include:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells.

- Antioxidant Properties : The presence of the carbazole structure is associated with antioxidant activity, which could protect cells from oxidative stress.

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers.

Anticancer Activity

A study conducted by Zhang et al. (2023) investigated the anticancer properties of various carbazole derivatives, including this compound. The findings indicated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15 | Apoptosis induction |

| Control | MCF-7 | >50 | N/A |

Antioxidant Properties

In another study, the antioxidant capacity of various carbazole derivatives was assessed using DPPH radical scavenging assays. The compound demonstrated a scavenging activity of 75% at a concentration of 50 µM, indicating its potential as an antioxidant agent.

| Compound | Concentration (µM) | Scavenging Activity (%) |

|---|---|---|

| This compound | 50 | 75 |

| Control (Ascorbic Acid) | 50 | 90 |

Anti-inflammatory Effects

Research by Lee et al. (2024) highlighted the anti-inflammatory effects of carbazole derivatives. The compound was shown to reduce TNF-alpha levels in LPS-stimulated macrophages by 40%, suggesting its role in modulating inflammatory responses.

Properties

Molecular Formula |

C27H25NOSi |

|---|---|

Molecular Weight |

407.6 g/mol |

IUPAC Name |

[2-[dimethyl-(9-phenylcarbazol-3-yl)silyl]phenyl]methanol |

InChI |

InChI=1S/C27H25NOSi/c1-30(2,27-15-9-6-10-20(27)19-29)22-16-17-26-24(18-22)23-13-7-8-14-25(23)28(26)21-11-4-3-5-12-21/h3-18,29H,19H2,1-2H3 |

InChI Key |

IDFIZIULKIFBBG-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.